molecular formula C18H22N4O B2993639 4-[2-Phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine CAS No. 339019-29-3

4-[2-Phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine

Cat. No.: B2993639
CAS No.: 339019-29-3
M. Wt: 310.401
InChI Key: LTTRJKSURXKSCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[2-Phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine” is a synthetic compound . It is classified under the class of morpholine derivatives. The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of compounds like “this compound” often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The synthetic strategies used can be broadly categorized into two: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered ring with nitrogen . This structure is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The chemical reactions involving “this compound” and similar compounds often involve the use of heterocyclic scaffolds . The influence of steric factors on biological activity is also investigated, describing the structure–activity relationship (SAR) of the studied compounds .

Scientific Research Applications

Discovery and Optimization in Drug Development

Discovery of Non-nitrogen Containing Morpholine Isosteres

Researchers have identified non-nitrogen containing isosteres of morpholine, like 3-oxabicyclo[4.1.0]heptane, showcasing potent inhibition of the PI3K-AKT-mTOR pathway, which is crucial for cancer treatment (Hobbs et al., 2019).

Optimization of Pyrimidone Indoline Amide PI3Kβ Inhibitors

The development of selective PI3Kβ inhibitors for treating PTEN-deficient cancers. Structural biology efforts led to acquiring the first X-ray cocrystal structure of p110β with a selective inhibitor, demonstrating significant in vivo activity in a UACC-62 xenograft model (Certal et al., 2014).

Anticonvulsant Activity

Design and Synthesis of Hybrid Compounds

A study synthesized hybrid molecules combining chemical fragments of known antiepileptic drugs, with compounds displaying broad spectra of activity across preclinical seizure models. This highlights the potential of morpholine derivatives in developing new anticonvulsant agents (Kamiński et al., 2015).

Synthesis and Spectral Analysis

Synthesis of Novel Pyrimidin-2-amines

An exploration into the synthesis of novel 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines, demonstrating the potential applications of these compounds in medicinal chemistry and drug design, including their antimicrobial activities (Thanusu et al., 2010).

Antibacterial Activity

Modulation of Antibiotic Activity

Studies on 4-(Phenylsulfonyl) morpholine and its antimicrobial properties against standard and multi-resistant strains. The research indicates the morpholine group's role in enhancing the activity of sulfonamides against microorganisms, offering insights into developing new antibiotics (Oliveira et al., 2015).

Antimicrobial Activity of Novel Heterocyclic Compounds

The synthesis of novel compounds containing cyclopenta[d]thieno[2,3-b]pyridine moiety and related fused heterocycles, showing promising antibacterial and antifungal activities, illustrates the diversity in the application of morpholine derivatives in combating various pathogens (Zaki et al., 2020).

Mechanism of Action

The mechanism of action of “4-[2-Phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine” and similar compounds is often related to their molecular structure. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Future Directions

The future directions in the research and development of “4-[2-Phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be guided by the best approach in the design of new pyrrolidine compounds with different biological profiles .

Properties

IUPAC Name

4-(2-phenyl-6-pyrrolidin-1-ylpyrimidin-4-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c1-2-6-15(7-3-1)18-19-16(21-8-4-5-9-21)14-17(20-18)22-10-12-23-13-11-22/h1-3,6-7,14H,4-5,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTTRJKSURXKSCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC(=N2)C3=CC=CC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.